2-Tetradecyloctadecanoic acid
Overview
Description
2-Tetradecyloctadecanoic acid is a long-chain fatty acid with the molecular formula C32H64O2 and a molecular weight of 480.85 g/mol . This compound is also known by its CAS number 73756-39-5 It is a saturated fatty acid, meaning it contains no double bonds between the carbon atoms in its hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecyloctadecanoic acid typically involves the esterification of a long-chain alcohol with a corresponding fatty acid, followed by hydrolysis to yield the free acid. One common method involves the use of sodium hydroxide and ethanol as reagents, with the reaction being carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of unsaturated fatty acids derived from natural sources such as vegetable oils. This process ensures the complete saturation of the hydrocarbon chain, resulting in the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Tetradecyloctadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reagents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products:
Oxidation: Shorter-chain carboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Acyl chlorides and other substituted derivatives.
Scientific Research Applications
2-Tetradecyloctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties and reactions of long-chain fatty acids.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and related disorders.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Tetradecyloctadecanoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Stearic Acid (C18H36O2): A saturated fatty acid with a shorter hydrocarbon chain.
Palmitic Acid (C16H32O2): Another saturated fatty acid with an even shorter chain.
Arachidic Acid (C20H40O2): A saturated fatty acid with a slightly longer chain than stearic acid.
Comparison: 2-Tetradecyloctadecanoic acid is unique due to its longer hydrocarbon chain compared to other common saturated fatty acids. This extended chain length can result in different physical properties, such as higher melting points and altered solubility. Additionally, its longer chain may confer distinct biological activities and industrial applications .
Properties
IUPAC Name |
2-tetradecyloctadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-31(32(33)34)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYGCTQPBDNICZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994646 | |
Record name | 2-Tetradecyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73756-39-5 | |
Record name | 2-Tetradecyloctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73756-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecyloctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073756395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Tetradecyloctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90994646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tetradecyloctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.512 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECYLOCTADECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A362535NEZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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